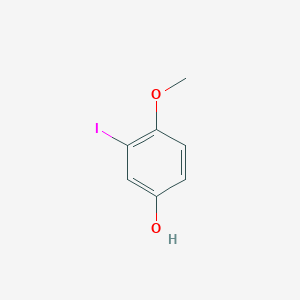

3-Iodo-4-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSNJJYJQIYXJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578510 | |

| Record name | 3-Iodo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98279-45-9 | |

| Record name | 3-Iodo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Iodo 4 Methoxyphenol

Reactions Involving the Aromatic C-I Bond

The carbon-iodine bond in 3-Iodo-4-methoxyphenol is a key site for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent substrate for various transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating C-C bonds. chemicalbook.com Aryl iodides are particularly effective substrates for these transformations. nih.gov

The Heck reaction involves the coupling of an aryl halide with an alkene. nih.gov While direct examples with this compound are not extensively documented in readily available literature, the analogous compound 4-iodo-2-methoxyphenol (B1311775) has been used in a Heck reaction with 2-cyano-N,N-diethylacrylamide, catalyzed by Pd(Ph₃P)₄ in the presence of a base like triethylamine, to produce a precursor for the drug Entacapone. researchgate.net This demonstrates the viability of the iodo-methoxyphenol scaffold in such couplings. The reaction conditions are crucial and are often optimized by screening different palladium sources, bases, and solvents. researchgate.net

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. mdpi.comlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction is widely used to synthesize arylalkynes and conjugated enynes under mild conditions. mdpi.comwikipedia.org The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides or chlorides. rsc.org The Sonogashira coupling is tolerant of various functional groups, making it suitable for complex molecule synthesis. mdpi.com

The Suzuki-Miyaura reaction is a versatile method for forming biaryl compounds by coupling an organoboron compound (like a boronic acid) with an aryl halide, catalyzed by a palladium complex in the presence of a base. fishersci.eslibretexts.org This reaction is noted for its mild conditions and the low toxicity of its reagents. fishersci.es The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. uwindsor.ca The reaction of 3-iodo-4-methoxymethyl benzoates with arylboronates has been reported, indicating that the 3-iodo-4-methoxy substitution pattern is amenable to this type of coupling. uwindsor.ca

| Reaction Type | Aryl Halide Substrate (Analog) | Coupling Partner | Catalyst System | Conditions | Product Type | Reference(s) |

| Heck | 4-Iodo-2-methoxyphenol | 2-Cyano-N,N-diethylacrylamide | Pd(Ph₃P)₄, Ph₃P, TEA | DMF, 95-100 °C | (E/Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-phenyl)-acrylamide | researchgate.net |

| Sonogashira | 2-Iodoaryl acetates | Terminal Alkynes | Pd(PPh₃)₂(Cl)₂, CuI | Amine base | 3-Aryl-4-(arylethynyl)-2H-chromen-2-ones (after cascade) | researchgate.net |

| Suzuki-Miyaura | 3-Iodo-4-methoxymethyl benzoates | Arylboronates | Palladium catalyst | Base | Aryl-substituted methyl benzoates | uwindsor.ca |

| Suzuki-Miyaura | 4-Iodoanisole (B42571) | Phenylboronic acid | Pd/C, K₂CO₃ | DMF, Microwave | 4-Methoxybiphenyl |

This table presents examples of cross-coupling reactions with substrates analogous to this compound to illustrate typical reaction conditions and outcomes.

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For this compound, the SₙAr pathway is not favored under standard conditions. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which deactivates the ring towards nucleophilic attack. While the iodine atom has an electron-withdrawing inductive effect, it is not sufficient to activate the ring for SₙAr with common nucleophiles. The mechanism involves an initial addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the iodide leaving group to restore aromaticity. Without potent activating groups, the formation of the initial carbanion intermediate is energetically unfavorable. libretexts.org

Carbonylative annulation involves the incorporation of carbon monoxide (CO) into a molecule to form a new ring structure. Palladium-catalyzed carbonylative reactions are effective for synthesizing various heterocyclic compounds. nih.gov For instance, a cascade carbonylative annulation between alkene-tethered aryl iodides and carbon monoxide has been developed to create complex polycyclic molecules. rsc.orgrsc.org

In a relevant study, 2-iodo-4-methoxyphenol (B1280454) was used as a starting material to prepare an alkene-tethered aryl iodide. rsc.org This substrate then underwent a palladium-catalyzed cascade reaction involving a Heck-type carbonylative cyclization. rsc.org Another approach describes the synthesis of coumarin (B35378) derivatives through the palladium-catalyzed carbonylative annulation of iodophenols and internal alkynes. sigmaaldrich.com A one-pot method has also been developed where 2-iodophenols react with 2-arylacetyl chlorides to form an ester intermediate, which then undergoes a palladium-catalyzed carbonylative annulation in the presence of an arylacetylene to yield highly substituted coumarins. researchgate.net These examples show that the iodo-methoxyphenol structure is a competent substrate for constructing fused ring systems via carbonylation.

Nucleophilic Aromatic Substitution Pathways

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is another reactive site in this compound, enabling derivatization and oxidative transformations.

The hydroxyl group of this compound can be readily converted into a variety of other functional groups, such as esters and ethers. These derivatizations are standard transformations in organic chemistry.

Esterification can be achieved by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Etherification , commonly performed via the Williamson ether synthesis, involves deprotonating the phenol with a base (like sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. These reactions are generally high-yielding and allow for the introduction of a wide range of functional groups, modifying the molecule's physical and chemical properties. For example, the reaction of 4-methoxyphenol (B1676288) with chloroacetic acid illustrates a typical etherification process. montana.edu

| Derivative Type | Reagent(s) | General Conditions | Product Structure |

| Ester | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Anhydrous solvent | 3-Iodo-4-methoxyphenyl ester |

| Ether | 1. Base (e.g., K₂CO₃, NaH)2. Alkyl Halide (R-X) | Solvent (e.g., DMF, Acetone) | 3-Iodo-4-methoxy-1-(alkoxy)benzene |

| Silyl Ether | Silylating agent (e.g., TMSCl), Base | Anhydrous solvent | 1-((3-Iodo-4-methoxyphenoxy)trimethylsilane |

This table outlines general methods for the derivatization of the phenolic hydroxyl group.

Phenols are susceptible to oxidation. A particularly useful transformation is oxidative dearomatization, which converts the planar, aromatic phenol into a non-aromatic, three-dimensional cyclohexadienone. mdpi.com This reaction is often mediated by hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), which are considered environmentally benign alternatives to heavy metal oxidants. mdpi.com

The oxidation of substituted 2-methoxyphenols with these reagents in the presence of a nucleophile (like methanol) can lead to the formation of masked o-benzoquinones. researchgate.net For example, the oxidation of 2-methoxyphenols with N-bromosuccinimide (NBS) in methanol (B129727) can provide access to brominated ortho-quinone monoacetals. researcher.lifedntb.gov.uathieme-connect.com The outcome of these reactions is highly dependent on the substitution pattern of the phenol and the reaction conditions. The presence of the electron-donating methoxy group on this compound would influence the regioselectivity of the oxidation, likely directing nucleophilic attack to the ortho and para positions relative to the hydroxyl group.

Compound Name Table

| Systematic Name | Other Names / Analogs Mentioned |

| This compound | - |

| 4-Iodo-2-methoxyphenol | - |

| 2-Cyano-N,N-diethylacrylamide | - |

| Palladium(IV) tetrakis(triphenylphosphine) | Pd(Ph₃P)₄ |

| Triethylamine | TEA |

| Dimethylformamide | DMF |

| Phenylboronic acid | - |

| 4-Iodoanisole | 1-Iodo-4-methoxybenzene |

| Potassium Carbonate | K₂CO₃ |

| 4-Methoxybiphenyl | - |

| (Diacetoxyiodo)benzene | Phenyliodine(III) diacetate, PIDA |

| Phenyliodine(III) bis(trifluoroacetate) | PIFA |

| N-Bromosuccinimide | NBS |

| Carbon Monoxide | CO |

| Chloroacetic acid | - |

| Sodium Hydride | NaH |

| Trimethylsilyl chloride | TMSCl |

| 2-Iodoaryl 2-arylacetates | - |

| 3-Aryl-4-(arylethynyl)-2H-chromen-2-ones | Substituted Coumarins |

Role in the Formation of p-Quinones from Alkoxyphenols

This compound, as a p-alkoxyphenol derivative, is a substrate for oxidation reactions that yield p-quinone structures. This transformation is a key process in synthetic organic chemistry for accessing quinone-based molecules, which are prevalent in many natural products and serve as versatile synthetic intermediates. thieme-connect.com The oxidation of p-alkoxyphenols to p-quinones is frequently accomplished using hypervalent iodine reagents. thieme-connect.comacs.org

Research has shown that reagents such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA) are effective for this type of oxidation. thieme-connect.comresearchgate.net A notable development in this area is the use of a catalytic system involving an iodoarene, such as 4-iodophenoxyacetic acid, in conjunction with a co-oxidant like Oxone®. thieme-connect.com This catalytic approach allows for the efficient conversion of p-alkoxyphenols into their corresponding p-quinones in high yields under mild conditions, typically in an acetonitrile-water solvent system. thieme-connect.com

The general mechanism for this hypervalent iodine-catalyzed oxidation is believed to involve the initial oxidation of the catalytic iodoarene by the co-oxidant (e.g., Oxone®) to a higher oxidation state, either iodine(III) or iodine(V) species. thieme-connect.com This activated iodine species then reacts with the p-alkoxyphenol substrate. The reaction proceeds through intermediates that ultimately lead to the formation of the p-quinone and the regeneration of the monovalent iodoarene catalyst, allowing the cycle to continue. thieme-connect.com While the oxidation of this compound itself is not specifically detailed, its structural motif fits the substrate profile for this well-established transformation. The presence of the electron-donating hydroxyl and methoxy groups facilitates the oxidation process.

Table 1: Oxidation of p-Alkoxyphenols to p-Quinones

| Substrate Class | Reagent/System | Product Class | Reference |

|---|---|---|---|

| p-Alkoxyphenols | Catalytic 4-iodophenoxyacetic acid / Oxone® | p-Quinones | thieme-connect.com |

| Phenol Ethers | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | p-Quinones | researchgate.net |

| p-Alkoxyphenols | Phenyliodine(III) diacetate (PIDA) | p-Quinones | thieme-connect.com |

Reactions Involving the Methoxy Group

Demethylation and Related Transformations

The methoxy group of this compound is susceptible to cleavage, a reaction known as demethylation, to yield the corresponding catechol derivative, 3-iodobenzene-1,2-diol. This transformation is significant for modifying the compound's properties and for synthesizing various catechol-based structures from renewable feedstocks. rsc.org

A variety of reagents are effective for the demethylation of aryl methyl ethers. Lewis acids are particularly prominent in this role. Boron tribromide (BBr₃) is a highly efficient and selective reagent for cleaving aryl methyl ethers under mild conditions, often at room temperature or below. rsc.orgmdpi.com This method is valued for its high yields and tolerance of other functional groups, such as esters and double bonds. rsc.org The reaction with BBr₃ typically occurs in an anhydrous solvent like dichloromethane (B109758). rsc.org Other Lewis acids, such as aluminum chloride (AlCl₃), can also be employed for regioselective demethylation. rsc.orggoogle.com

In addition to Lewis acids, strong Brønsted acids like hydrobromic acid (HBr), often in acetic acid, can be used to cleave the ether linkage. mdpi.com The choice of reagent can be critical and may depend on the other functional groups present in the molecule to avoid unwanted side reactions. For instance, in complex molecules, protecting other reactive sites, such as primary alcohols, may be necessary before carrying out the demethylation step. rsc.org

Table 2: Common Reagents for Demethylation of Aryl Methoxy Groups

| Reagent | Reagent Type | Typical Conditions | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Lewis Acid | Dichloromethane, -20°C to room temp. | rsc.orgmdpi.com |

| Hydrobromic acid (HBr) | Brønsted Acid | Acetic acid, reflux | mdpi.com |

| Aluminum chloride (AlCl₃) | Lewis Acid | Dichloromethane, 0°C | rsc.org |

| Lithium Chloride (LiCl) | Lewis Acid Salt | Microwave | rsc.org |

Electrophilic Aromatic Substitution on the Phenolic Ring (beyond iodination)

Regioselectivity and Electronic Effects of Substituents

The aromatic ring of this compound contains three substituents—hydroxyl (-OH), iodo (-I), and methoxy (-OCH₃)—that collectively influence the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is determined by the interplay of the electronic (inductive and resonance) and steric effects of these groups. libretexts.org

The hydroxyl and methoxy groups are powerful activating groups due to the ability of their oxygen atoms to donate electron density to the ring via resonance. Both are ortho, para-directors. libretexts.org The iodine atom, a halogen, exhibits a dual electronic effect: it is deactivating through its electron-withdrawing inductive effect but is ortho, para-directing due to electron donation via resonance. libretexts.org

In this compound, the available positions for an incoming electrophile are C2, C5, and C6. The directing influence of the existing substituents on these positions can be summarized as follows:

Position C2: This site is ortho to the strongly activating hydroxyl group and ortho to the deactivating iodo group.

Position C5: This site is ortho to the strongly activating methoxy group.

Position C6: This site is ortho to the strongly activating hydroxyl group and para to the deactivating iodo group.

The directing effects of the powerful activating groups (-OH and -OCH₃) are expected to dominate over the iodo group. The hydroxyl group is generally a stronger activator than the methoxy group. Therefore, substitution is most likely to be directed to the positions that are ortho and para to the hydroxyl group, namely C2 and C6. Between C2 and C6, steric hindrance from the adjacent iodine atom at C3 might slightly disfavor substitution at C2. However, the combined activating influence of the hydroxyl group (ortho) and the directing influence of the iodine (ortho) at C2 could make it a viable position for attack. Position C5 is activated only by the methoxy group. Ultimately, the precise distribution of products would depend on the specific electrophile and reaction conditions, but the positions activated by the hydroxyl group (C2 and C6) are the most probable sites of electrophilic attack.

Table 3: Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Directing Preference |

|---|---|---|---|

| Hydroxyl (-OH) | C1 | Strongly Activating | Ortho, Para (C2, C6, C4) |

| Methoxy (-OCH₃) | C4 | Strongly Activating | Ortho, Para (C3, C5, C1) |

| Iodo (-I) | C3 | Deactivating | Ortho, Para (C2, C4, C6) |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Iodo 4 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H-NMR and ¹³C-NMR spectra of substituted phenols provide a wealth of information for structural assignment. In phenols, the hydroxyl proton typically appears as a broad singlet, with its chemical shift influenced by concentration and solvent. cdnsciencepub.com The aromatic protons resonate in the downfield region, typically between 6.0 and 8.0 ppm, and their splitting patterns reveal the substitution pattern on the benzene (B151609) ring. libretexts.org

For 3-Iodo-4-methoxyphenol, specific chemical shifts are anticipated. The methoxy (B1213986) group protons (-OCH₃) would present as a singlet, typically in the range of 3.7-3.9 ppm. The aromatic protons would exhibit a characteristic splitting pattern reflecting their positions relative to the iodo, methoxy, and hydroxyl substituents.

The ¹³C-NMR spectrum is equally informative. The carbon attached to the hydroxyl group is typically deshielded and appears in the 150-160 ppm region. libretexts.org The carbon bearing the methoxy group would also be in a similar downfield region. The carbon atom bonded to the iodine would have its chemical shift significantly influenced by the heavy atom effect. The remaining aromatic carbons would appear in the typical aromatic region of 110-140 ppm.

A detailed analysis of the chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the this compound structure.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 6.9 - 7.2 (d) | C-1 (C-OH) |

| H-5 | 6.7 - 6.9 (dd) | C-2 |

| H-6 | 6.8 - 7.0 (d) | C-3 (C-I) |

| -OH | 4.0 - 7.0 (br s) | C-4 (C-OCH₃) |

| -OCH₃ | 3.8 - 3.9 (s) | C-5 |

| C-6 | ||

| -OCH₃ |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet. The predicted values are based on general principles for substituted phenols and may vary slightly based on the solvent and experimental conditions.

To definitively establish the connectivity of atoms within this compound, two-dimensional (2D) NMR techniques are indispensable. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of each proton to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. This technique would be instrumental in confirming the position of the iodo, methoxy, and hydroxyl groups by observing correlations between the methoxy protons and the C-4 carbon, as well as correlations between the aromatic protons and the surrounding carbons.

Together, these 2D-NMR experiments provide a comprehensive and unambiguous structural assignment of this compound.

Detailed ¹H-NMR and ¹³C-NMR Chemical Shift Analysis of Substituted Phenols

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.orgup.ac.za

For this compound, the IR and Raman spectra would exhibit several key absorption bands:

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding. up.ac.za

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=C Stretch (Aromatic): The stretching vibrations of the aromatic ring typically give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the phenol (B47542) and the methoxy ether will result in strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-I Stretch: The carbon-iodine bond stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenol | C-O Stretch | 1200 - 1300 | Strong |

| Methoxy Ether | C-O Stretch | 1000 - 1100 | Strong |

| Iodo (-I) | C-I Stretch | 500 - 600 | Medium to Weak |

These vibrational data provide a clear fingerprint of the functional groups present, corroborating the structural information obtained from NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. biocompare.com This precision allows for the determination of the exact molecular formula of this compound (C₇H₇IO₂), as different elemental compositions will have slightly different exact masses. biocompare.com The monoisotopic mass of this compound is 249.9491 g/mol . HRMS can confirm this value, distinguishing it from other potential compounds with the same nominal mass. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify components within a complex mixture. rsc.orgresearchgate.net In the context of this compound, GC-MS would be invaluable for its analysis in environmental samples or as a product in a chemical reaction mixture. iwaponline.comvt.edu The gas chromatograph separates the components of the mixture based on their volatility and interaction with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum for this compound would show a molecular ion peak ([M]⁺) at m/z 250 (nominal mass). The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 235.

Loss of a formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the C-I bond, leading to a fragment corresponding to the methoxyphenol radical cation or the iodine cation. The presence of iodine would be indicated by its characteristic isotopic pattern.

The combination of the retention time from the GC and the unique mass spectrum from the MS provides a highly specific and sensitive method for the identification and quantification of this compound in complex matrices. rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD) for Solid-State Structure Determination

For a related compound, 3,4-dimethoxyphenol, X-ray diffraction analysis revealed an orthorhombic crystal system with the space group Pbca. researchgate.net Such studies are crucial for understanding the packing of molecules in the solid state. Without a similar study on this compound, a definitive analysis of its crystal structure remains elusive.

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A complete crystal structure analysis would elucidate the packing of this compound molecules and the nature of the intermolecular forces that stabilize the crystal lattice. These interactions typically include hydrogen bonding, involving the phenolic hydroxyl group, and potentially halogen bonding, involving the iodine atom.

For instance, in studies of other iodo-substituted aromatic compounds, Hirshfeld surface analysis has been instrumental in detailing the contributions of O···H, H···H, I···H, and C···H contacts. iucr.org In the absence of a crystal structure for this compound, a Hirshfeld surface analysis cannot be performed. Such an analysis would be key to understanding the role of the iodine atom and the methoxy and hydroxyl groups in directing the supramolecular assembly of the compound in the solid state.

Computational and Theoretical Investigations of 3 Iodo 4 Methoxyphenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules. researchgate.netresearchgate.net A common approach involves using hybrid functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with basis sets like 6-311G(d,p) or LANL2DZ for heavier atoms like iodine. researchgate.netmdpi.comliverpool.ac.uk These calculations provide fundamental insights into the molecule's behavior.

Geometry optimization is a fundamental computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pjbmb.org.pk For a molecule like 3-iodo-4-methoxyphenol, this involves calculating the potential energy while systematically varying its bond lengths, bond angles, and dihedral angles to locate the lowest-energy conformation. pjbmb.org.pk

Conformational analysis focuses on identifying the different spatial arrangements (conformers) that a molecule can adopt through the rotation of its single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-O bond of the hydroxyl group. chemaxon.com By mapping the potential energy as a function of these rotations (torsional freedom), a potential energy profile can be generated. researchgate.net The minima on this profile represent the most stable conformers of the molecule. This process is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties. pjbmb.org.pk The optimized geometric parameters obtained from these calculations can then be compared with experimental data, for instance from X-ray diffraction, to validate the chosen level of theory.

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. uantwerpen.be The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. chalcogen.ro A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.roresearchgate.net This intramolecular charge transfer is a key feature of conjugated molecules. uantwerpen.be

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding a molecule's reactive behavior by visualizing the electrostatic potential on the electron density surface. researchgate.net The MEP map uses a color scale to indicate different potential regions:

Red and Yellow Regions : These areas indicate a negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites, which are susceptible to electrophilic attack.

Blue Regions : These areas indicate a positive electrostatic potential, which is electron-poor, and are characteristic of electrophilic sites, susceptible to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, while the hydrogen of the hydroxyl group would exhibit a positive potential. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to the ionization potential (I ≈ -EHOMO). uantwerpen.be |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the electron affinity (A ≈ -ELUMO). uantwerpen.be |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; a soft molecule is more reactive. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the oxygen atoms into the antibonding orbitals (π*) of the aromatic ring. NBO analysis also provides the Natural Population Analysis (NPA), which calculates the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. uni-muenchen.dewisc.edu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) of Methoxy | π(C-C) in ring | Lone pair delocalization | |

| LP(O) of Hydroxyl | π(C-C) in ring | Lone pair delocalization | |

| π(C-C) in ring | π*(C-C) in ring | π-conjugation |

Note: Specific energy values are illustrative and would require actual DFT/NBO calculations for this compound.

The Fukui function, f(r), is a concept within DFT that helps predict the most reactive sites within a molecule. wikipedia.org It describes how the electron density at a specific point, r, changes with a change in the total number of electrons. wikipedia.org By analyzing condensed Fukui functions (where reactivity is assigned to individual atoms), one can identify the sites most susceptible to different types of attack:

f+ : for nucleophilic attack (where an electron is added). faccts.de

f- : for electrophilic attack (where an electron is removed). faccts.de

f0 : for radical attack. faccts.de

This analysis provides a quantitative measure of the reactivity of different atoms in this compound, complementing the qualitative predictions from MEP maps. tandfonline.comnumberanalytics.com For example, atoms with a high f+ value are likely to be the site of nucleophilic attack, while those with a high f- value are prone to electrophilic attack. This tool is particularly useful for predicting regioselectivity in chemical reactions. numberanalytics.com

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational modeling is instrumental in exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways, providing a detailed picture of how reactants are converted into products. chalmers.se

A chemical reaction can be visualized as a path on a potential energy surface. Computational methods can map this path by identifying the structures of reactants, products, and any stable intermediates. Crucially, these methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. fossee.in The transition state represents the energy barrier that must be overcome for the reaction to proceed, and its geometry provides insight into the bond-forming and bond-breaking processes. fossee.in

For reactions involving this compound, such as Ullmann-type coupling or palladium-catalyzed reactions, computational studies can be used to model the entire catalytic cycle. rsc.orgscholaris.ca For instance, a study on a similar Ullmann C-O coupling involving p-methoxyphenol proposed a Cu(I)/Cu(III) catalytic cycle. rsc.org Theoretical modeling of such a cycle for this compound would involve calculating the free energy profile, including steps like oxidative addition of the aryl iodide to the metal center, coordination of the nucleophile, and reductive elimination to form the final product. rsc.orgscholaris.ca By comparing the energy barriers of competing pathways, researchers can predict the selectivity and efficiency of a reaction. rsc.org

Solvent Effects on Reaction Mechanisms

The solvent environment can profoundly influence the rates and pathways of chemical reactions. chemrxiv.org Computational models are crucial for dissecting the intricate role of solvents, which can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction mechanism. chemrxiv.orgrsc.org The influence of a solvent is often correlated with its physical properties, such as polarity, dielectric constant, and its ability to participate in hydrogen bonding. numberanalytics.com

In the context of reactions involving this compound, the nature of the solvent can be a determining factor. For instance, in nucleophilic substitution reactions, a polar solvent would be expected to stabilize charged intermediates and transition states, potentially accelerating the reaction rate compared to a non-polar solvent. numberanalytics.com Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used in computational chemistry to simulate the bulk effect of a solvent. rsc.org These models treat the solvent as a continuous dielectric medium, and the solute is placed in a cavity within it.

Theoretical studies on analogous reaction types demonstrate that reaction rates can differ by orders of magnitude when the solvent is changed. chemrxiv.org For example, a concerted, non-ionic reaction pathway that is favorable in a non-polar solvent like dichloromethane (B109758) may become less favorable in a more polar solvent where an ionic mechanism is preferred. rsc.org The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a critical role, particularly for a molecule like this compound which contains a hydroxyl group capable of hydrogen bonding. numberanalytics.com

Table 1: Illustrative Solvent Properties and Their Potential Influence on Reactions

| Solvent | Dielectric Constant (ε) | Nature | Potential Effect on Ionic Reactions |

| Water | 78.5 | Polar, Protic | Strong stabilization of charged species |

| Methanol (B129727) | 32.6 | Polar, Protic | Good stabilization of charged species |

| Dichloromethane | 8.9 | Polar, Aprotic | Moderate stabilization of charged species |

| n-Hexane | 1.9 | Non-polar | Poor stabilization of charged species |

This table provides a generalized illustration of how different solvents might affect ionic reaction mechanisms based on their dielectric constants. The specific effects on reactions with this compound would require dedicated computational studies.

Prediction of Spectroscopic Properties (e.g., Computational NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. schrodinger.com Techniques like Density Functional Theory (DFT) can calculate the nuclear magnetic resonance (NMR) chemical shifts, the vibrational frequencies for infrared (IR) spectroscopy, and the electronic transitions for ultraviolet-visible (UV-Vis) spectroscopy. nih.gov These theoretical predictions can aid in the structural elucidation of new compounds and the assignment of experimental spectra. schrodinger.com

For this compound, computational prediction of its spectroscopic properties would involve first optimizing its molecular geometry at a selected level of theory and basis set. Following this, specific calculations for each type of spectroscopy would be performed.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach to calculate the NMR shielding tensors, which are then converted to chemical shifts. nih.gov This can help in assigning the ¹H and ¹³C NMR signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. The inclusion of a solvent model is particularly important for UV-Vis predictions, as solvent-solute interactions can significantly shift the absorption maxima. nih.gov

Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C-I) | ~90-100 ppm |

| ¹H NMR | Chemical Shift (Ar-H) | ~6.5-7.5 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400-3600 cm⁻¹ |

| IR | Vibrational Frequency (C-O stretch) | ~1200-1300 cm⁻¹ |

| UV-Vis | λmax | ~280-300 nm |

Note: These are estimated values based on typical ranges for similar functional groups and are intended to be illustrative. Accurate predictions would require specific DFT calculations.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Studies

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β). diva-portal.org Computational chemistry provides a means to predict these properties and screen candidate molecules for NLO applications.

Molecules with large NLO responses often feature a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). nih.gov While this compound does not have a classic D-π-A architecture, the presence of the electron-donating methoxy and hydroxyl groups and the electron-withdrawing (due to electronegativity and size) iodine atom can lead to a significant molecular dipole moment and polarizability.

Computational studies to evaluate the NLO properties of this compound would involve calculating the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β) using DFT methods. researchgate.net The results of these calculations would indicate the potential of this molecule to exhibit NLO behavior. The polarizability describes the linear response of the electron cloud to an external electric field, while the hyperpolarizability describes the non-linear response. diva-portal.org

The solvent can also have a significant impact on NLO properties, with more polar solvents often enhancing the NLO response. nih.gov Therefore, computational investigations would ideally include the effects of different solvent environments.

Table 3: Key Parameters in Computational NLO Studies

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule. |

| Linear Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order, non-linear response of the molecule to an external electric field. |

This table outlines the fundamental parameters calculated in computational NLO studies. The values for this compound would need to be determined through specific quantum chemical calculations.

Strategic Utility of 3 Iodo 4 Methoxyphenol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Aromatic Compounds

The inherent reactivity of 3-iodo-4-methoxyphenol and its derivatives facilitates its use as a foundational building block for more elaborate aromatic structures. The iodine atom, in particular, serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, which is essential for assembling complex scaffolds.

The 3-iodo-4-methoxyphenyl scaffold is instrumental in the synthesis of various heterocyclic compounds. The iodo group allows for participation in powerful bond-forming reactions, such as the Sonogashira coupling, which is fundamental to the construction of many ring systems.

For instance, substituted pyrazole (B372694) derivatives, which are core structures in many pharmaceuticals and materials, can be synthesized using iodinated precursors. arkat-usa.org The general strategy involves the use of an iodinated pyrazole, which can be derived from simpler starting materials, followed by a palladium-catalyzed cross-coupling reaction to introduce new functional groups. arkat-usa.org The this compound framework is similarly amenable to such transformations, serving as a precursor to substituted benzofurans and other oxygen-containing heterocycles. For example, 2-iodo-nitro-phenols, which share a similar substitution pattern, are first converted to their acetate (B1210297) derivatives and then coupled with terminal alkynes via Sonogashira coupling to synthesize nitro-benzo[b]furans. mdpi.com

Another significant application is in the synthesis of flavones, a class of compounds with widespread biological activities. Research has shown that chalcones, derived from the reaction of 3-iodo-4-methoxybenzaldehyde (B1300997) (an oxidized form of this compound) with substituted acetophenones, can undergo oxidative cyclization to yield 3'-Iodo-4'-methoxyflavones. clockss.org

Table 1: Examples of Heterocyclic Systems Derived from 3-Iodo-4-methoxyphenyl Precursors

| Precursor Scaffold | Reaction Type | Resulting Heterocycle | Key Application/Significance |

| 3-Iodo-4-methoxybenzaldehyde | Claisen-Schmidt Condensation & Oxidative Cyclization | Flavones | Biologically active compounds |

| Iodinated Pyrazole Intermediate | Sonogashira Cross-Coupling | Substituted Pyrazoles | Ligands, OLED materials, pharmaceutical scaffolds arkat-usa.org |

| 2-Iodo-nitro-phenol Acetate | Sonogashira Coupling & Cyclization | Nitro-benzo[b]furans | Synthetic intermediates mdpi.com |

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are crucial in materials science and medicinal chemistry. iarc.frrsc.org The synthesis of these complex, fused-ring systems often relies on annulation strategies, where a new ring is built onto an existing one. The functional groups of this compound make it an excellent substrate for such constructions.

A key strategy involves creating bi-aryl linkages through coupling reactions, followed by cyclization to form the fused system. For example, the Sonogashira coupling reaction, which is highly effective for aryl iodides, can be used to link two aromatic units. Following this, a one-pot reaction can lead to the formation of dimeric compounds, such as biflavones. clockss.org Specifically, 3'-Iodo-4'-methoxyflavone, derived from the corresponding benzaldehyde, can be dimerized under palladium catalysis to form complex biflavone structures, which are a class of naturally occurring polycyclic polyphenols. clockss.org

More advanced photoredox-catalyzed annulation reactions offer a modern approach to building polycyclic systems under mild conditions. acs.org These methods often utilize aryl halides as precursors, where a dissociative electron transfer leads to an aryl radical that can undergo intramolecular C-C bond formation to achieve planarization, a key step in forming extended π-systems. acs.org

Table 2: Strategies for Polycyclic System Construction Using Aryl Iodide Precursors

| Synthetic Strategy | Description | Example Product Class |

| Dimerization Coupling | Palladium-catalyzed coupling of two iodinated monomer units to form a larger system. | Biflavonoids clockss.org |

| Annulative π-Extension (APEX) | Building new rings onto an existing aromatic core, often through sequential coupling and cyclization reactions. | Extended Graphene-like Molecules rsc.org |

| Photoredox Annulation | Using light and a photocatalyst to generate aryl radicals from aryl halides, which then cyclize to form fused rings. | Indolo[1,2-f]phenanthridines acs.org |

Building Block in Heterocycle Synthesis

Intermediate in the Development of Fine Chemicals

Beyond complex aromatics, this compound serves as a key intermediate in the multi-step synthesis of fine chemicals, including natural products and advanced chemical scaffolds for pharmaceutical development.

The compound's utility is showcased in the total synthesis of complex natural products. For example, its derivative, 3-iodo-4-methoxybenzaldehyde, is a crucial starting material in the synthesis of lignans (B1203133) like Hernandial and Aristogin A, B, and C. rsc.org The synthesis involves an initial iodination of 4-hydroxybenzaldehyde (B117250) followed by methylation to yield the key intermediate. This intermediate then undergoes a copper-catalyzed Ullmann coupling with a substituted phenol (B47542). rsc.org The resulting diaryl ether possesses the core scaffold, which is then further elaborated to achieve the final natural product structures. rsc.org This pathway highlights how the iodo-group serves as a strategic handle for constructing the central diaryl ether linkage, which would be difficult to form otherwise.

Table 3: Synthetic Transformation for Hernandial Synthesis

| Starting Material | Key Reagents | Intermediate | Final Product Class |

| 3-Iodo-4-methoxybenzaldehyde | Substituted Phenol, CuI, K3PO4, DMSO | Diaryl ether aldehyde | Lignan Natural Products (e.g., Hernandial) rsc.org |

The development of new synthetic methods is a cornerstone of chemical research, and aryl halides are benchmark substrates for testing the scope and efficacy of new reactions. The this compound molecule, containing a reactive C-I bond, is an excellent substrate for developing and optimizing aryl halide functionalization techniques, particularly palladium- and copper-catalyzed cross-coupling reactions. mdpi.com

The Sonogashira cross-coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is one of the most important reactions in modern organic synthesis. mdpi.com The high reactivity of the C-I bond in precursors like this compound ensures efficient coupling under relatively mild conditions, making it a reliable substrate for methodological studies. arkat-usa.orgmdpi.com Research in this area focuses on developing more active and stable catalysts, expanding the reaction's tolerance to various functional groups, and achieving higher yields. mdpi.com

Furthermore, palladium-catalyzed Heck-type arylations represent another area where iodinated phenols are valuable. These reactions create C-C bonds by coupling the aryl halide with an alkene. chalmers.se The use of ortho-iodo benzaldehydes, for instance, can trigger domino reactions that rapidly build molecular complexity, forming chiral polycyclic products in a single step. chalmers.se The predictable reactivity of the aryl iodide group in this compound makes it a suitable candidate for exploring such novel, complexity-generating transformations.

Table 4: Aryl Halide Functionalization Reactions Utilizing the C-I Bond

| Reaction Name | Coupling Partner | Metal Catalyst (Typical) | Resulting Bond |

| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) and Copper (Cu) | Aryl-Alkynyl C-C mdpi.com |

| Heck Coupling | Alkene | Palladium (Pd) | Aryl-Alkenyl C-C chalmers.se |

| Ullmann Coupling | Phenol/Alcohol | Copper (Cu) | Aryl-O-Aryl' (Diaryl Ether) rsc.org |

| Suzuki Coupling | Arylboronic Acid | Palladium (Pd) | Aryl-Aryl' (Bi-aryl) |

| Buchwald-Hartwig Amination | Amine | Palladium (Pd) | Aryl-N (Aniline derivative) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.